
Methyl oleanolate acetate
Übersicht
Beschreibung
Methyl oleanolate acetate is a chemical compound with the CAS Number: 1721-57-9 and a molecular weight of 512.77 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C33H52O4 . The InChI Code for this compound is 1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 .Physical and Chemical Properties Analysis
This compound has a melting point of 219-220°C .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Material Science
- Synthesis of cyclic acetals (ketals) from oleochemicals: A study demonstrated the use of acid-catalyzed ring-opening reactions of epoxidized methyl oleate to produce oleochemically based ketals, suggesting potential applications in creating new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).
Medicinal Applications
- Anti-Inflammatory and Membrane-Stabilizing Properties: Acetylation and methylation semisynthesis of oleanolic acid yielded compounds with significant in vivo anti-inflammatory and in vitro membrane-stabilizing properties (Nkeh-Chungag et al., 2015).
- Cancer Prevention and Therapy: Research has shown that natural and synthetic derivatives of oleanolic acid can modulate multiple signaling pathways in tumor cells, demonstrating potential in cancer prevention and therapy (Shanmugam et al., 2014).
- Synthetic Triterpenoids for Tissue Injury Prevention: Synthetic oleanane triterpenoids, based on oleanolic acid, have shown potential as potent anti-inflammatory agents in various organ systems (Sporn et al., 2011).
- Antinociceptive and Anti-Inflammatory Properties: Semisynthesis of derivatives of oleanolic acid from Syzygium aromaticum has yielded compounds with enhanced analgesic and anti-inflammatory properties (Rali et al., 2016).
Biological Activity and Therapeutic Potential
- Wide Range of Biological Activities: Oleanolic acid and its derivatives exhibit a variety of biological activities, including antiviral, anti-HIV, antibacterial, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities (Castellano et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that oleanolic acid, a related compound, has a wide range of biological activities with therapeutic potential . It might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Mode of Action
Oleanolic acid, a similar compound, is known to interact with its targets through complex and multifactorial mechanisms . It is suggested that these mechanisms might involve enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Biochemical Pathways
Oleanolic acid, a related compound, is known to affect the acetyl-coa pathway . This pathway requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that due to its hydrophobic nature, oleanolic acid, a similar compound, is almost insoluble in water . This has led to a number of approaches to enhance its biopharmaceutical properties .
Result of Action
Oleanolic acid, a related compound, is known to have several functions, including antiviral, anti-hiv, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .
Action Environment
It is known that oleanolic acid, a similar compound, is almost insoluble in water due to its hydrophobic nature . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water and other environmental factors.
Eigenschaften
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFEUQVQTSSV-LVNUYWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


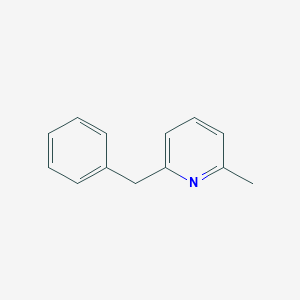


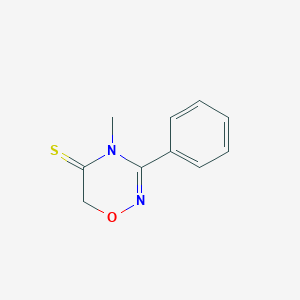


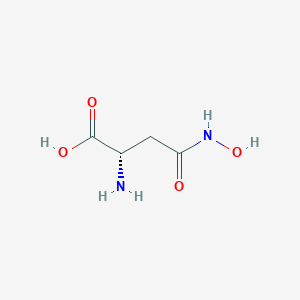

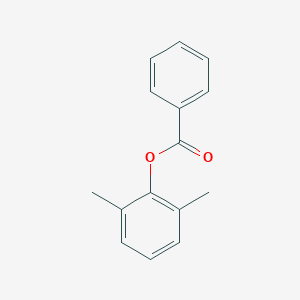


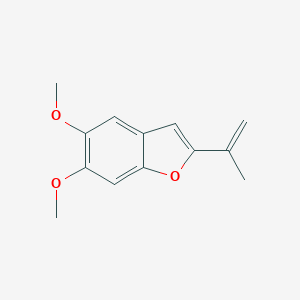
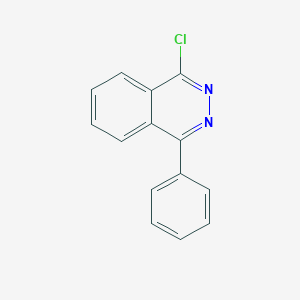
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
